5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
説明
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 1352900-95-8, molecular formula: C₈H₄BrN₃) is a brominated heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold with a cyano group at position 3 and a bromine atom at position 3. It is synthesized via multistep reactions, starting from ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate. A key intermediate, (E)-5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde oxime, is converted to the final carbonitrile through dehydration under optimized conditions (yield: 99%) . The compound is commercially available with a purity of ≥97% and is widely used as a building block in medicinal chemistry, particularly in the development of kinase inhibitors targeting PI3K and mTOR pathways .
特性
IUPAC Name |
5-bromopyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJIKRNIXUZDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent introduction of the cyano group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Cyclization Reactions: It can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Pharmaceutical Development
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is primarily utilized in the synthesis of bioactive molecules, particularly as a potential inhibitor for various protein kinases. Its derivatives have been investigated for their anticancer properties, focusing on:
- Kinase Inhibition : The compound has shown promise as a selective inhibitor of casein kinase 2 (CK2), which plays a critical role in cancer progression. Modifications to the pyrazolo structure can enhance selectivity and potency against CK2 .
- Anticancer Activity : Studies have demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, such as HeLa cells, by inhibiting key growth factor signaling pathways .
Biochemical Research
Research involving this compound contributes to understanding biological processes and disease mechanisms through studies related to enzyme inhibition and receptor binding. Its role as an enzyme inhibitor is particularly notable in targeting protein kinases involved in cell signaling .
Material Science
The compound is explored for developing novel materials due to its unique chemical structure. It serves as a building block for synthesizing more complex heterocyclic compounds that can be applied in various industrial contexts .
Agricultural Chemistry
In agrochemical formulations, this compound is used to enhance crop yields and provide effective solutions for pest control . Its properties allow it to act as a growth regulator in agricultural applications.
Case Study 1: CK2 Inhibition Study
A study optimized pyrazolo[1,5-a]pyrimidines to yield selective CK2 inhibitors. Findings indicated that specific modifications could enhance binding affinity and selectivity towards CK2 compared to other kinases .
Case Study 2: Anticancer Activity Evaluation
Research demonstrated that certain derivatives of pyrazolo compounds exhibited significant cytotoxic effects on HeLa cancer cells. The mechanism was attributed to the inhibition of key growth factor signaling pathways .
作用機序
The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
Key Observations:
- Bromine Position : Bromine at C5 (target compound) vs. C4 or C6 in analogs alters reactivity in cross-coupling reactions. For example, Suzuki-Miyaura coupling with boronic esters is more efficient at C5 .
- Steric Effects : Methoxyphenylmethoxy substituents (e.g., in compound 2649420-28-8) introduce steric hindrance, which may affect binding to biological targets like kinases .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share structural similarities but feature an additional nitrogen atom. Selected examples include:
Key Observations:
- Ring Expansion : The pyrimidine ring increases hydrogen-bonding capacity, enhancing interactions with enzymes like kinases .
- Thermal Stability : Higher melting points (e.g., 360–361°C) compared to pyrazolo[1,5-a]pyridines suggest greater crystallinity and stability .
Ester Derivatives
Carboxylate esters of pyrazolo[1,5-a]pyridines serve as precursors to carbonitriles:
Key Observations:
- Ester vs. Nitrile : The ester group (COOEt/COOMe) is hydrolyzed or converted to nitriles for downstream applications. Nitriles exhibit better metabolic stability in drug design .
- Bromine Position : C5 bromine (as in the parent compound) offers superior reactivity in coupling reactions compared to C6 analogs .
生物活性
5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
Chemical Structure : The molecular formula of this compound is CHBrN, featuring a pyrazolo[1,5-a]pyridine core with a bromine atom at the 5-position and a cyano group at the 3-position. This unique substitution pattern contributes to its distinct chemical properties and reactivity.
Synthesis Methods : Several synthetic routes have been developed for this compound. A common method involves the cyclization of 5-bromo-3-nitropyridine with hydrazine hydrate, followed by the introduction of the cyano group under conditions using solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate .
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor, particularly targeting protein kinases. It binds to the active sites of these enzymes, thereby blocking their activity, which is crucial in various signaling pathways related to cell proliferation and survival .
Therapeutic Applications
Research has highlighted several therapeutic applications for this compound:
- Kinase Inhibition : It has shown potential as a selective inhibitor of casein kinase 2 (CK2), which is implicated in cancer progression. Studies indicate that modifications to the pyrazolo structure can enhance selectivity and potency against CK2 .
- Anticancer Activity : The compound's derivatives are being explored for their anticancer properties, with some studies demonstrating effectiveness against various cancer cell lines by inhibiting critical signaling pathways .
Comparative Analysis
To understand the biological significance of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile | CK2 Inhibition | Similar structure but varied substitution pattern |
| 5-Bromopyrazolo[3,4-b]pyridine-3-carbonitrile | Anticancer Properties | Exhibits strong activity against TRK kinases |
This table illustrates that while similar compounds may share structural features, their biological activities can differ significantly based on substitution patterns.
Case Studies
- CK2 Inhibition Study : A study optimized pyrazolo[1,5-a]pyrimidines to yield selective CK2 inhibitors. The findings indicated that specific modifications could enhance binding affinity and selectivity towards CK2 compared to other kinases .
- Anticancer Activity Evaluation : Research demonstrated that certain derivatives of pyrazolo compounds exhibited significant cytotoxic effects on HeLa cancer cells. The mechanism was attributed to the inhibition of key growth factor signaling pathways .
Q & A
Q. What are the synthetic routes for preparing 5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile, and how can its purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions of brominated precursors. For example, hydrazine derivatives can react with α,β-unsaturated carbonyl compounds under nucleophilic substitution conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrazole core. Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled conditions. Purity optimization requires careful chromatography (e.g., silica gel) and recrystallization from ethanol or acetonitrile. Structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : X-ray crystallography provides definitive structural confirmation. For instance, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 4.9817 Å, b = 18.4025 Å, and c = 10.1526 Å have been reported for related pyrazolo[1,5-a]pyrimidine derivatives. Complementary techniques include FT-IR (C≡N stretch at ~2200 cm⁻¹) and NMR (distinct aromatic proton signals at δ 8.2–9.1 ppm) .
Advanced Research Questions
Q. What strategies are used to analyze degradation products of pyrazolo[1,5-a]pyridine derivatives under stress conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS are standard. For example, peroxide stress on selpercatinib (a derivative) generated DP 3 (m/z 407) via elimination of C₇H₅NO. Fragmentation patterns (e.g., m/z 171) and isotopic labeling help identify degradation pathways. Chromatographic conditions (C18 columns, 0.1% formic acid in mobile phase) and collision-induced dissociation (CID) parameters must be optimized for sensitivity .
Q. How can the anticancer activity of this compound be evaluated in preclinical models?
- Methodological Answer : In vitro assays include:
- Anti-proliferation : MTT/WST-1 assays using cancer cell lines (e.g., prostate adenocarcinoma, multiple myeloma).
- Target inhibition : PDK1 kinase inhibition measured via ADP-Glo™ kinase assays (IC₅₀ values typically <1 μM).
In vivo studies involve xenograft models (e.g., subcutaneous tumor implantation in nude mice) with oral/intraperitoneal dosing. Pharmacokinetic parameters (Cmax, T½) are monitored via LC-MS .
Q. How do structural modifications (e.g., substituent variations) impact the biological activity of pyrazolo[1,5-a]pyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Electron-withdrawing groups (e.g., Br at C5) enhance PDK1 inhibition (ΔIC₅₀ = 0.2 μM vs. 1.5 μM for non-brominated analogs).
- Methoxy groups at C4 improve metabolic stability (e.g., reduced CYP3A4-mediated oxidation).
Computational modeling (docking into PDK1’s ATP-binding pocket) and Hammett analysis guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
